molecular formula C31H22ClN3O B2616175 N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide CAS No. 477887-30-2

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide

Cat. No. B2616175
M. Wt: 487.99
InChI Key: ILWRXNGYVVPOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide, also known as BZC or BZ-423, is a chemical compound that has been studied for its potential use in treating various diseases. This compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further research and development.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide involves the reaction of 2-chlorobenzoic acid with benzylamine to form N-benzyl-2-chlorobenzamide, which is then reacted with 3-cyano-4,5-diphenyl-1H-pyrrole to form the desired compound.

Starting Materials
2-chlorobenzoic acid, benzylamine, 3-cyano-4,5-diphenyl-1H-pyrrole

Reaction
Step 1: 2-chlorobenzoic acid is reacted with benzylamine in the presence of a coupling agent such as EDCI or DCC to form N-benzyl-2-chlorobenzamide., Step 2: N-benzyl-2-chlorobenzamide is then reacted with 3-cyano-4,5-diphenyl-1H-pyrrole in the presence of a base such as triethylamine or sodium hydride to form the desired compound, N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide.

Mechanism Of Action

The mechanism of action of N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide is not fully understood, but it is believed to work by targeting a protein called mitochondrial benzodiazepine receptor (mBDZR). This protein is involved in regulating cellular processes such as apoptosis and inflammation. N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide has been found to bind to mBDZR and modulate its activity, leading to the observed effects on inflammation, cancer cells, and viral infections.

Biochemical And Physiological Effects

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide has been found to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide has been found to inhibit the replication of certain viruses, including HIV and hepatitis C.

Advantages And Limitations For Lab Experiments

One advantage of using N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide in lab experiments is its potential to target multiple disease pathways. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for further research and development. However, one limitation of using N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide in lab experiments is its complex synthesis process, which can be time-consuming and require expertise in organic chemistry.

Future Directions

There are several future directions for research on N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide. One area of interest is its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide could be studied further for its potential use in treating viral infections such as HIV and hepatitis C. Another area of interest is the development of derivatives of N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide that could have improved efficacy and lower toxicity.

Scientific Research Applications

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide has been studied extensively for its potential use in treating various diseases. It has been found to have anti-inflammatory properties that could be useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide has also been studied for its potential use in treating cancer, as it has been found to induce apoptosis (cell death) in cancer cells. Additionally, N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide has been found to have anti-viral properties that could be useful in treating viral infections such as HIV and hepatitis C.

properties

IUPAC Name

N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22ClN3O/c32-27-19-11-10-18-25(27)31(36)34-30-26(20-33)28(23-14-6-2-7-15-23)29(24-16-8-3-9-17-24)35(30)21-22-12-4-1-5-13-22/h1-19H,21H2,(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWRXNGYVVPOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)C3=CC=CC=C3Cl)C#N)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide

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